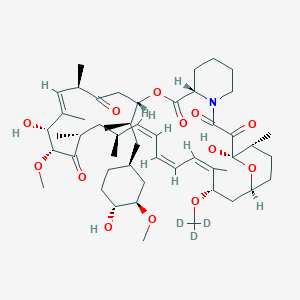

Rapamycin-d3

Description

Propriétés

IUPAC Name |

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/b13-11-,16-12-,31-17-,35-25+/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46-,47+,51-/m1/s1/i8D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFJCIRLUMZQUOT-STESSXJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])O[C@H]/1C[C@@H]2CC[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H](CC(=O)[C@@H](/C=C(/[C@H]([C@H](C(=O)[C@@H](C[C@@H](/C=C\C=C/C=C1/C)C)C)OC)O)\C)C)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H79NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

917.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Rapamycin-d3: A Technical Guide to its Application as an Internal Standard in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Rapamycin-d3, a deuterated analog of the potent mTOR inhibitor Rapamycin (also known as Sirolimus). Its primary and critical role in research is as an internal standard for the precise quantification of Rapamycin in complex biological matrices, most notably in whole blood, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document will delve into the core principles of its application, present detailed experimental methodologies, and summarize key quantitative data.

Introduction to this compound

This compound is a stable isotope-labeled version of Rapamycin where three hydrogen atoms have been replaced by deuterium atoms. This subtle modification in its atomic mass results in a molecule with a higher molecular weight than the parent compound, while retaining nearly identical physicochemical properties. This characteristic is paramount to its function as an ideal internal standard in mass spectrometry-based bioanalysis.

The rationale for using a deuterated internal standard lies in its ability to co-elute with the analyte of interest during chromatographic separation and exhibit similar ionization efficiency in the mass spectrometer's ion source. By adding a known concentration of this compound to a biological sample prior to processing, any variability introduced during sample preparation, such as extraction inconsistencies or matrix effects, will affect both the analyte and the internal standard proportionally. The ratio of the analyte's signal to the internal standard's signal is then used for quantification, leading to highly accurate and precise measurements. The use of deuterated standards is widely considered the "gold standard" in quantitative mass spectrometry.[1][2][3]

Table 1: Chemical Properties of Rapamycin and this compound

| Property | Rapamycin (Sirolimus) | This compound (Sirolimus-d3) |

| Molecular Formula | C₅₁H₇₉NO₁₃ | C₅₁H₇₆D₃NO₁₃ |

| Molecular Weight | ~914.2 g/mol | ~917.2 g/mol |

| CAS Number | 53123-88-9 | 392711-19-2 |

Primary Use in Research: Quantification of Rapamycin

Rapamycin is a macrolide compound with potent immunosuppressive and antiproliferative properties.[4] It functions by inhibiting the mammalian Target of Rapamycin (mTOR), a key kinase in a signaling pathway that regulates cell growth, proliferation, and survival.[5][6] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of Rapamycin is crucial in clinical settings, particularly in organ transplant recipients to prevent graft rejection while minimizing toxicity.[1][4][7][8]

LC-MS/MS has emerged as the preferred method for Rapamycin TDM due to its high sensitivity and specificity, allowing for the differentiation of the parent drug from its metabolites.[9][10] In this context, this compound is an indispensable tool for ensuring the accuracy and reliability of these measurements.

Experimental Protocols: Quantification of Rapamycin in Whole Blood using LC-MS/MS with this compound

The following sections outline a typical experimental protocol for the quantification of Rapamycin in human whole blood.

Sample Preparation: Protein Precipitation

A common and effective method for extracting Rapamycin from whole blood is protein precipitation.[1][5][6]

-

Sample Collection: Collect whole blood samples in tubes containing an anticoagulant (e.g., EDTA).

-

Internal Standard Spiking: To a 100 µL aliquot of the whole blood sample, calibrator, or quality control sample, add a specific volume of a working solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) to achieve a final concentration within the assay's linear range.

-

Protein Precipitation: Add 200 µL of a precipitation solution, typically a mixture of zinc sulfate (e.g., 0.1 M or 0.2 M) and an organic solvent like methanol or acetonitrile (e.g., in a 1:4 v/v ratio of zinc sulfate to organic solvent).[1][11]

-

Vortexing: Vortex the mixture vigorously for approximately 20-30 seconds to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The chromatographic and mass spectrometric conditions need to be optimized for the separation and detection of Rapamycin and this compound.

Table 2: Example LC-MS/MS Parameters

| Parameter | Typical Setting |

| Liquid Chromatography | |

| LC Column | C18 or Phenyl-Hexyl reversed-phase column (e.g., 50 mm x 2.1 mm, 2.7 µm) |

| Mobile Phase A | Aqueous buffer (e.g., 2 mM ammonium acetate with 0.1% formic acid) |

| Mobile Phase B | Organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid) |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | Often elevated (e.g., 50-60 °C) to improve peak shape for the hydrophobic Rapamycin molecule |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Monitored Transition (Rapamycin) | Q1: m/z 931.5 → Q3: m/z 864.4 (Ammonium adduct) |

| Monitored Transition (this compound) | Q1: m/z 934.5 → Q3: m/z 867.4 (or similar, depending on deuteration pattern) |

| Dwell Time | Optimized for sufficient data points across the chromatographic peak |

Note: The exact m/z transitions may vary slightly depending on the specific instrument and the adduct ion being monitored.

Quantitative Data and Method Validation

A robust LC-MS/MS method for Rapamycin quantification using this compound as an internal standard should be thoroughly validated according to regulatory guidelines. Key validation parameters are summarized below.

Table 3: Summary of Quantitative Performance from a Validated LC-MS/MS Method

| Parameter | Typical Performance Characteristics |

| Linearity | |

| Calibration Range | 0.5 - 50.0 ng/mL in whole blood.[6] |

| Correlation Coefficient (r²) | > 0.99[6][9] |

| Precision | |

| Intra-day Precision (%CV) | < 15%[9] |

| Inter-day Precision (%CV) | < 15%[9] |

| Accuracy | |

| Intra-day Accuracy (% Bias) | Within ±15% of the nominal concentration.[9] |

| Inter-day Accuracy (% Bias) | Within ±15% of the nominal concentration.[9] |

| Recovery | |

| Extraction Recovery | Typically > 80%[11] |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL in whole blood.[6] |

The values presented are examples and may vary between different validated methods.

Visualizations: Signaling Pathways and Experimental Workflows

The mTOR Signaling Pathway

Rapamycin's mechanism of action involves the inhibition of the mTORC1 complex. The following diagram illustrates the central role of mTOR in cell signaling.

References

- 1. msacl.org [msacl.org]

- 2. rapamycin.news [rapamycin.news]

- 3. Evaluation of a deuterium-labeled internal standard for the measurement of sirolimus by high-throughput HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iatdmct2024.org [iatdmct2024.org]

- 5. Quantitation of sirolimus using liquid chromatography-tandem mass spectrometry (LC-MS-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Pharmacokinetics and metabolism of sirolimus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sirolimus: the evidence for clinical pharmacokinetic monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. LC-MS/MS method for sirolimus in human whole blood validation. [wisdomlib.org]

- 10. A simple and robust LC-MS/MS method for measuring sirolimus and everolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Rapamycin-d3: Chemical Structure, Properties, and Experimental Applications

This technical guide provides a comprehensive overview of Rapamycin-d3, a deuterated analog of the potent mTOR inhibitor, Rapamycin. Designed for researchers, scientists, and drug development professionals, this document details its chemical structure, physicochemical properties, and its critical role as an internal standard in quantitative analyses. Furthermore, it outlines key experimental protocols and visualizes the intricate mTOR signaling pathway and relevant experimental workflows.

Chemical Structure and Properties

This compound, also known as Sirolimus-d3, is a macrocyclic lactone that is structurally identical to Rapamycin, with the exception of three deuterium atoms replacing three hydrogen atoms on one of the methoxy groups. This isotopic labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of Rapamycin.[1][2]

Chemical Structure:

The deuterated methoxy group is typically located at the C7 position.

-

Systematic Name: 7-O-demethyl-7-O-(methyl-d3)-rapamycin[3]

-

Molecular Formula: C₅₁H₇₆D₃NO₁₃[3]

-

CAS Number: 392711-19-2[3]

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 917.21 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| Purity | ≥98% deuterated forms (d1-d3) | [3] |

| Solubility | DMSO: 25 mg/mL, Ethanol: 50 mg/mL, Methanol: 25 mg/mL, Chloroform: 5 mg/mL | [3] |

| Storage Temperature | -20°C | [6] |

| UV Maximum (λmax) | 268, 278, 289 nm | [3] |

Biological Activity and Mechanism of Action

This compound exhibits the same biological activity as its non-deuterated counterpart, Rapamycin. It is a potent and specific allosteric inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[7]

Rapamycin exerts its inhibitory effect by first forming a complex with the intracellular immunophilin, FK506-binding protein 12 (FKBP12). This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTOR Complex 1 (mTORC1).[4] The inhibition of mTORC1 disrupts downstream signaling pathways, including the phosphorylation of p70 S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which ultimately results in the suppression of protein synthesis and cell cycle arrest.[8][9]

Signaling Pathways

The mTOR signaling pathway is a complex network that integrates signals from various upstream stimuli, such as growth factors, nutrients, and cellular energy levels, to regulate key cellular processes.

Caption: The mTOR Signaling Pathway and the inhibitory action of the this compound-FKBP12 complex on mTORC1.

Experimental Protocols

This compound is primarily utilized as an internal standard for the accurate quantification of Rapamycin in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of Rapamycin in Whole Blood using LC-MS/MS

This protocol provides a general framework for the analysis of Rapamycin in whole blood samples.

1. Materials:

-

This compound (internal standard)

-

Rapamycin (analytical standard)

-

Whole blood samples

-

Methanol (LC-MS grade)

-

Zinc sulfate solution (0.1 M in water)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

LC-MS/MS system with a C18 reversed-phase column

2. Sample Preparation: a. Prepare a stock solution of this compound in methanol (e.g., 1 µg/mL). b. Prepare calibration standards by spiking known concentrations of Rapamycin into blank whole blood. c. To 100 µL of whole blood sample, calibrator, or quality control sample, add 200 µL of a protein precipitation solution (e.g., methanol containing the internal standard, this compound, and zinc sulfate). d. Vortex the mixture for 1 minute to ensure complete protein precipitation. e. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins. f. Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis: a. Liquid Chromatography:

- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A suitable gradient to separate Rapamycin and this compound from matrix components.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 µL. b. Tandem Mass Spectrometry:

- Ionization Mode: Positive Electrospray Ionization (ESI+).

- Multiple Reaction Monitoring (MRM) transitions:

- Rapamycin: e.g., m/z 931.6 → 864.5

- This compound: e.g., m/z 934.6 → 864.5

- Optimize collision energy and other MS parameters for maximum signal intensity.

4. Data Analysis: a. Generate a calibration curve by plotting the peak area ratio of Rapamycin to this compound against the concentration of the calibration standards. b. Determine the concentration of Rapamycin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: Experimental workflow for the quantification of Rapamycin in whole blood using this compound as an internal standard.

In Vitro mTOR Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of a compound on mTORC1 in a cell-based assay.

1. Materials:

-

Cancer cell line known to have active mTOR signaling (e.g., MCF-7, PC3).

-

Cell culture medium and supplements.

-

This compound (as a positive control).

-

Test compounds.

-

Lysis buffer.

-

Protein assay kit (e.g., BCA).

-

Antibodies for Western blotting:

-

Phospho-p70 S6 Kinase (Thr389)

-

Total p70 S6 Kinase

-

Phospho-4E-BP1 (Thr37/46)

-

Total 4E-BP1

-

Loading control (e.g., β-actin, GAPDH)

-

-

SDS-PAGE and Western blotting equipment and reagents.

2. Cell Culture and Treatment: a. Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound or this compound for a specified period (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).

3. Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS. b. Lyse the cells with lysis buffer containing protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant. e. Determine the protein concentration of each lysate using a protein assay.

4. Western Blotting: a. Normalize the protein concentration of all samples. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). d. Incubate the membrane with primary antibodies against the phosphorylated and total forms of p70 S6K and 4E-BP1, as well as a loading control antibody. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the intensity of the phosphorylated proteins to the total protein levels and the loading control. c. Determine the IC₅₀ value of the test compound by plotting the percentage of inhibition of phosphorylation against the compound concentration.

Caption: Workflow for an in vitro mTOR inhibition assay.

Synthesis of this compound

The synthesis of this compound involves the selective deuteration of Rapamycin. A general method for the synthesis of deuterated rapamycin analogs has been described.[1] This typically involves the reaction of rapamycin with a deuterated methylating agent in the presence of a suitable catalyst to introduce the trideuteromethyl group at a specific hydroxyl position, often C7. The reaction is carefully controlled to ensure high isotopic enrichment and purity of the final product.

Conclusion

This compound is an indispensable tool for researchers working on the mTOR signaling pathway and for clinicians monitoring Rapamycin levels in patients. Its well-defined chemical structure and properties, coupled with its identical biological activity to Rapamycin, make it the gold standard internal standard for accurate and precise quantification. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for its effective use in both basic research and clinical applications.

References

- 1. US6342507B1 - Deuterated rapamycin compounds, method and uses thereof - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mTOR - Wikipedia [en.wikipedia.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Synthesis and Purification of Rapamycin-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification processes for Rapamycin-d3, a deuterated analog of the potent immunosuppressant and mTOR inhibitor, Rapamycin. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery, development, and analytical sciences by detailing the underlying chemical principles, experimental methodologies, and analytical characterization of this important isotopically labeled compound.

Introduction to this compound

Rapamycin, a macrocyclic lactone produced by the bacterium Streptomyces hygroscopicus, is a cornerstone of immunosuppressive therapy and a critical tool in cell biology research due to its specific inhibition of the mammalian target of rapamycin (mTOR) signaling pathway. This compound, in which three hydrogen atoms in the methoxy group at the C7 position are replaced with deuterium, serves as an ideal internal standard for pharmacokinetic and metabolic studies of Rapamycin. The increased mass from the deuterium labeling allows for clear differentiation from the unlabeled drug in mass spectrometry-based assays, ensuring accurate quantification in complex biological matrices.

Synthesis of this compound

The synthesis of this compound (7-O-demethyl-7-O-(methyl-d3)-rapamycin) involves the selective demethylation of Rapamycin at the C7 position, followed by remethylation using a deuterated methylating agent.

Chemical Reaction Scheme

The overall synthetic strategy can be summarized as follows:

Experimental Protocol: Synthesis

Materials and Reagents:

-

Rapamycin

-

Deuterated methanol (CD3OD)

-

Dichloromethane (CH2Cl2)

-

Nafion® catalyst (or other suitable acid catalyst)

-

Anhydrous magnesium sulfate (MgSO4)

-

Solvents for purification (e.g., cyclohexane, dichloromethane)

Procedure:

-

Dissolution: Dissolve Rapamycin (e.g., 5 mg) in dichloromethane (e.g., 2.5 ml) in a clean, dry reaction vessel.

-

Addition of Deuterated Methanol: Add an excess of deuterated methanol (e.g., 40 mg) to the reaction mixture.

-

Catalysis: Introduce a catalytic amount of Nafion® beads (e.g., 10 beads) to the solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting material and the formation of the product.

-

Work-up: Upon completion, filter the reaction mixture to remove the catalyst.

-

Extraction and Drying: Wash the filtrate with water and dry the organic layer over anhydrous magnesium sulfate.

-

Concentration: Filter the solution and concentrate it under reduced pressure to obtain the crude this compound.

Note: This protocol is based on a general procedure for the synthesis of deuterated rapamycin analogs and may require optimization for specific laboratory conditions and desired yields[1].

Purification of this compound

Purification of the crude this compound is critical to remove any unreacted starting material, by-products, and other impurities. High-performance liquid chromatography (HPLC) is the method of choice for achieving high purity.

Experimental Protocol: Purification by Preparative HPLC

Instrumentation and Columns:

-

Preparative HPLC system with a UV detector

-

Reversed-phase C18 or C8 column

Mobile Phase and Gradient:

A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The exact gradient profile will need to be optimized based on the specific column and instrument used. A representative gradient might be:

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile or Methanol

-

Gradient: A linear gradient from a lower to a higher concentration of Mobile Phase B over a set time.

Procedure:

-

Sample Preparation: Dissolve the crude this compound in a suitable solvent, such as methanol or acetonitrile, to a known concentration.

-

Injection: Inject the sample onto the preparative HPLC column.

-

Fraction Collection: Monitor the elution profile using the UV detector (typically at wavelengths of 268, 278, and 289 nm) and collect the fractions corresponding to the this compound peak.

-

Purity Analysis: Analyze the collected fractions for purity using analytical HPLC-MS.

-

Lyophilization: Pool the pure fractions and remove the solvent by lyophilization to obtain the final purified this compound as a white solid.

Quantitative Data

The following tables summarize key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₅₁H₇₆D₃NO₁₃ | [1] |

| Molecular Weight | 917.21 g/mol | [1] |

| Purity (by HPLC) | ≥97.0% | [1] |

| Deuterium Incorporation | ≥99.5 atom % D | [1] |

| Property | Value | Reference |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in Ethanol, DMSO, and Methanol | |

| Storage | -20°C, protect from light |

Signaling Pathway and Experimental Workflow Visualization

mTOR Signaling Pathway

Rapamycin exerts its biological effects by forming a complex with the immunophilin FKBP12. This complex then binds to and inhibits the mTOR protein kinase, a central regulator of cell growth, proliferation, and survival. The following diagram illustrates the simplified mTOR signaling pathway.

Caption: Simplified mTOR signaling pathway showing the inhibitory action of the Rapamycin-FKBP12 complex on mTORC1.

Experimental Workflow: Synthesis and Purification of this compound

The following diagram outlines the logical flow of the synthesis and purification process for this compound.

Caption: Experimental workflow for the synthesis and purification of this compound.

Conclusion

This technical guide provides a detailed overview of the synthesis and purification of this compound. While a definitive, step-by-step protocol for the synthesis is not publicly available, the information presented, based on established methods for Rapamycin analogs, offers a strong foundation for its preparation. The purification protocols, leveraging standard chromatographic techniques, can be adapted to achieve high-purity this compound suitable for its intended use as an internal standard in sensitive analytical methods. The provided diagrams offer a clear visual representation of the relevant biological pathway and the experimental process, further aiding in the understanding and application of this important research tool.

References

Decoding the Certificate of Analysis: A Technical Guide to Rapamycin-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the critical data and analytical methodologies presented in a typical Certificate of Analysis (CoA) for Rapamycin-d3. Understanding these parameters is paramount for ensuring the quality, identity, and purity of this crucial compound in research and development settings.

Quantitative Data Summary

A Certificate of Analysis for this compound provides key quantitative data that certifies its identity and quality. The following table summarizes typical specifications from various suppliers.

| Parameter | Specification | Source |

| Molecular Formula | C₅₁H₇₆D₃NO₁₃ | [1][2][3] |

| Molecular Weight | 917.19 g/mol - 917.21 g/mol | [1][2][4] |

| Appearance | Light Yellow Solid / White Solid | [1][4] |

| Melting Point | 81 - 83 °C | [1] |

| Chemical Purity (HPLC) | 85% - 98% | [1][5] |

| Isotopic Purity | ≥98% deuterated forms (d1-d3) | [1][2] |

| Storage Temperature | -20°C | [2][3] |

Experimental Protocols

The analytical methods employed to verify the quality of this compound are critical for interpreting the CoA. The following sections detail the typical experimental protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for determining the chemical purity of this compound and separating it from related impurities.

Methodology:

A reversed-phase HPLC (RP-HPLC) method is commonly employed for the analysis of Rapamycin.[6]

-

Chromatographic Column: A C8 or C18 column is typically used for separation. For example, a C8 column (15 cm x 4.6 mm, 5 µm particle size) or a Discovery HS C18 column (15 cm x 4.6 mm, 3 µm particles).[6]

-

Mobile Phase: An isocratic or gradient mobile phase can be used. A common isocratic mobile phase is a mixture of methanol and water (e.g., 80:20 v/v).[6] Alternatively, a mobile phase of 10 mM ammonium acetate and acetonitrile (e.g., 25:75 v/v) can be used. For separating Rapamycin in everolimus, a mobile phase of n-hexane-ethanol (90:10) with a silica gel column has been described.[7]

-

Flow Rate: A typical flow rate is between 0.5 mL/min and 1.5 mL/min.[6][8]

-

Column Temperature: The column temperature is often maintained at an elevated level, for instance, 57°C or 60°C, to improve peak shape and reproducibility.[6]

-

Detection: UV detection is commonly used, with the wavelength set to approximately 277 nm or 268 nm.[6]

-

Sample Preparation: The this compound sample is dissolved in a suitable solvent, such as ethanol or the mobile phase, to a known concentration.[7][9]

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is essential for confirming the molecular weight of this compound and determining its isotopic purity.

Methodology:

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for analyzing Rapamycin and its derivatives.[10]

-

Ionization Source: Electrospray ionization (ESI) is a common ionization technique for Rapamycin analysis.[11]

-

Mass Analyzer: A variety of mass analyzers can be used, including Orbitrap and triple quadrupole mass spectrometers.

-

Mode of Operation: The mass spectrometer can be operated in full scan mode to determine the molecular weight or in tandem mass spectrometry (MS/MS) mode for structural elucidation and identification of impurities.[10][11]

-

Sample Preparation: Samples are typically prepared by dissolving them in a suitable solvent and may be introduced into the mass spectrometer via direct infusion or after separation by HPLC. For quantitative analysis, this compound is often used as an internal standard.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical structure of this compound, confirming the identity and integrity of the molecule.

Methodology:

Both ¹H and ¹³C NMR are used for the structural characterization of Rapamycin.[13][14]

-

Solvent: The sample is dissolved in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[13][15]

-

Spectrometer: High-field NMR spectrometers (e.g., 400 MHz or higher) are used to obtain high-resolution spectra.[13]

-

Experiments: A suite of NMR experiments is typically performed, including:

-

¹H NMR: To identify the different types of protons and their chemical environments.

-

¹³C NMR: To identify the carbon skeleton of the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to fully assign the structure.[15]

-

-

Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the NMR spectra are analyzed to confirm that they are consistent with the known structure of Rapamycin. The presence of the deuterium label can be confirmed by the absence of specific proton signals.

Signaling Pathway and Experimental Workflow

Visualizing the biological context and the analytical process is crucial for a comprehensive understanding.

mTOR Signaling Pathway

Rapamycin functions by inhibiting the mammalian target of rapamycin (mTOR), a key regulator of cell growth, proliferation, and metabolism.[16][17][18] The mTOR protein is a serine/threonine protein kinase that forms two distinct complexes: mTORC1 and mTORC2.[16][17] Rapamycin, in complex with the immunophilin FKBP12, specifically inhibits mTORC1.[17][18]

Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of a this compound sample.

Caption: A generalized workflow for the analysis of this compound.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. file.glpbio.com [file.glpbio.com]

- 3. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.01 [isotope.com]

- 4. esschemco.com [esschemco.com]

- 5. RAPAMYCIN | Eurisotop [eurisotop.com]

- 6. A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN106153756B - High performance liquid chromatography for detecting rapamycin in everolimus - Google Patents [patents.google.com]

- 8. tandfonline.com [tandfonline.com]

- 9. idc-online.com [idc-online.com]

- 10. Identification of novel rapamycin derivatives as low-level impurities in active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. caymanchem.com [caymanchem.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. Structure of prolylrapamycin: confirmation through a revised and detailed NMR assignment study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cusabio.com [cusabio.com]

- 17. mTOR - Wikipedia [en.wikipedia.org]

- 18. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Metabolic Fate and Stability of Rapamycin-d3 In Vivo

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate, stability, and pharmacokinetic profile of Rapamycin-d3, a deuterated analog of the immunosuppressant and mTOR inhibitor, Sirolimus (Rapamycin). The strategic replacement of hydrogen with deuterium atoms is designed to favorably alter the drug's metabolic pathway, leading to improved in vivo stability and a more consistent pharmacokinetic profile.

Introduction to Rapamycin and the Rationale for Deuteration

Rapamycin, also known as Sirolimus, is a macrolide compound with potent immunosuppressive and anti-proliferative properties. It functions by inhibiting the mammalian Target of Rapamycin (mTOR), a crucial kinase involved in regulating cell growth, proliferation, and metabolism. Despite its clinical importance, Rapamycin exhibits significant inter-individual pharmacokinetic variability and is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and intestine[1][2][3].

The primary metabolic pathways for Rapamycin are O-demethylation and hydroxylation[1][4][5]. This compound is a deuterated isotopologue of Rapamycin where three hydrogen atoms on one of the methoxy groups—a key site for metabolism—are replaced with deuterium atoms. This substitution leverages the kinetic isotope effect (KIE), where the greater mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This increased bond strength makes the C-D bond more difficult for metabolic enzymes like CYP3A4 to cleave, thus slowing the rate of metabolism[6][7]. The intended outcome of this modification is to reduce the formation of demethylated metabolites, decrease clearance, and increase the in vivo exposure and stability of the parent drug[6].

Metabolic Pathways and In Vivo Fate

The metabolism of Rapamycin is extensive, leading to numerous metabolites, including various demethylated and hydroxylated derivatives[4][5][8]. The major metabolite is typically 41-O-demethyl-rapamycin[1]. The deuteration in this compound specifically targets one of these primary metabolic sites to enhance its stability.

Key Metabolic Reactions:

-

O-Demethylation: Primarily mediated by CYP3A4 and to a lesser extent, CYP3A5[2]. This is a major route of Rapamycin clearance.

-

Hydroxylation: Another significant pathway leading to various hydroxylated metabolites.

The strategic deuteration in this compound is anticipated to slow the O-demethylation process. This reduction in the rate of oxidation and metabolism is expected to alter the drug's pharmacokinetic parameters, resulting in more sustained biological activity[6]. While specific quantitative data comparing the metabolite profiles of Rapamycin and this compound in vivo are not extensively published in peer-reviewed literature, the underlying principle of the kinetic isotope effect strongly supports a reduced rate of metabolism at the deuterated site[6][9].

Caption: Metabolic pathway of this compound, highlighting the slowed demethylation.

In Vivo Stability and Pharmacokinetic Profile

Deuteration is intended to improve the pharmacokinetic properties of Rapamycin, leading to increased stability and exposure[6]. While direct comparative pharmacokinetic data for this compound versus Rapamycin from a single head-to-head study is proprietary, data from various studies on Rapamycin in different species can provide a baseline for expected improvements. The primary benefits of deuteration include a longer half-life (t½), higher area under the curve (AUC), and lower clearance (CL).

Table 1: Representative Pharmacokinetic Parameters of Rapamycin (Non-deuterated)

| Species | Dose | T½ (hours) | Cmax (ng/mL) | AUC (ng·h/mL) | Reference |

|---|---|---|---|---|---|

| Human | 40 mg (single oral) | 60 ± 10 | - | - | [4] |

| Human | 7 mg (weekly) | 68.9 ± 13.6 | - | - | [10] |

| Dog | 0.1 mg/kg (single oral) | 38.7 ± 12.7 | 8.39 ± 1.73 | 140 ± 23.9 | [11] |

| Rabbit | 0.5 mg/kg (IV) | - | - | - |[12] |

Note: These values are for non-deuterated Rapamycin and serve as a baseline. The deuterated form, this compound, is expected to exhibit an increased half-life and AUC due to reduced metabolic clearance.

Experimental Protocols

Detailed and robust experimental protocols are essential for accurately characterizing the metabolic fate and pharmacokinetics of this compound. Below are representative methodologies based on standard practices in the field.

-

Animal Model: Male Sprague-Dawley rats (n=5 per group), weighing 250-300g.

-

Acclimatization: Animals are acclimatized for at least one week with ad libitum access to food and water.

-

Drug Formulation: this compound is dissolved in a suitable vehicle (e.g., a solution of ethanol, propylene glycol, and water).

-

Dosing:

-

Oral (PO): Administer a single dose (e.g., 2 mg/kg) via oral gavage.

-

Intravenous (IV): Administer a single dose (e.g., 0.5 mg/kg) via the tail vein to determine bioavailability.

-

-

Blood Sampling:

-

Collect whole blood samples (~0.2 mL) from the saphenous vein into tubes containing an anticoagulant (e.g., EDTA) at pre-defined time points: pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.

-

The majority of Rapamycin is sequestered in erythrocytes, making whole blood the preferred matrix for analysis[1].

-

-

Sample Processing and Storage: Immediately after collection, samples are gently mixed and stored frozen at -80°C until analysis.

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying Rapamycin and its isotopologues in biological matrices[13][14][15].

-

Sample Preparation:

-

Thaw frozen whole blood samples on ice.

-

Aliquot 100 µL of whole blood into a microcentrifuge tube.

-

Add 200 µL of a protein precipitation solution (e.g., methanol or zinc sulfate in methanol) containing a suitable internal standard (e.g., Ascomycin or a different isotopologue of Rapamycin)[13][16].

-

Vortex mix for 5-10 minutes to ensure complete protein precipitation.

-

Centrifuge at high speed (e.g., 12,000 rpm for 10 min at 4°C) to pellet the precipitated proteins[15].

-

Transfer the supernatant to a clean 96-well plate or autosampler vial for injection.

-

-

Chromatographic Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) system.

-

Analytical Column: A C18 reverse-phase column (e.g., Zorbax SB-C18) maintained at an elevated temperature (e.g., 65°C) to improve peak shape[13][16].

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1 mM formic acid and 0.05 mM ammonium acetate) and an organic solvent (e.g., methanol)[15].

-

-

Mass Spectrometry Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

Caption: Workflow for an in vivo pharmacokinetic study of this compound.

Mechanism of Action: mTOR Signaling Pathway

The therapeutic and biological effects of this compound are mediated through the same mechanism as unlabeled Rapamycin: the inhibition of the mTOR signaling pathway. Rapamycin first forms a complex with the intracellular protein FKBP12 (FK506-Binding Protein 12). This Rapamycin-FKBP12 complex then binds directly to the FRB (FKBP12-Rapamycin Binding) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1)[17]. Inhibition of mTORC1 blocks downstream signaling, leading to the suppression of protein synthesis and cell proliferation.

Caption: Mechanism of mTORC1 inhibition by the Rapamycin-FKBP12 complex.

Conclusion

The deuteration of Rapamycin to create this compound represents a strategic approach to enhance its in vivo metabolic stability. By leveraging the kinetic isotope effect to slow CYP3A4-mediated demethylation, this compound is expected to exhibit a more favorable pharmacokinetic profile, characterized by reduced clearance and increased drug exposure, compared to its non-deuterated counterpart. This improved stability can lead to more predictable dosing and potentially enhanced therapeutic efficacy. The experimental protocols and analytical methods outlined in this guide provide a robust framework for the continued investigation and development of deuterated Rapamycin analogs.

References

- 1. Rapamycin: distribution, pharmacokinetics and therapeutic range investigations: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of sirolimus in the presence or absence of cyclosporine by genotyped human liver microsomes and recombinant cytochromes P450 3A4 and 3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical relevance of sirolimus drug interactions in transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and metabolic disposition of sirolimus in healthy male volunteers after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human Metabolism of Sirolimus Revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US6342507B1 - Deuterated rapamycin compounds, method and uses thereof - Google Patents [patents.google.com]

- 7. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human Metabolism of Sirolimus Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacokinetics of Rapamycin: Single‐Dose Studies in the Rabbit | Semantic Scholar [semanticscholar.org]

- 13. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]

- 14. Establishment of LC-MS/MS Methodology for the Determination of Rapamycin Concentration in Rat Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Comparison of LC-MS/MS and EMIT methods for the precise determination of blood sirolimus in children with vascular anomalies [frontiersin.org]

- 16. Quantitation of sirolimus using liquid chromatography-tandem mass spectrometry (LC-MS-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. selleckchem.com [selleckchem.com]

A Technical Guide to Commercially Available Sources and Purity of Rapamycin-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercially available sources of Rapamycin-d3 (Sirolimus-d3), its purity, and the analytical methodologies for its characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in preclinical and clinical studies where deuterated rapamycin is utilized as an internal standard or for other research applications.

Commercial Sources and Purity of this compound

This compound is a deuterated analog of Rapamycin, a macrolide compound with potent immunosuppressive and anti-proliferative properties. The incorporation of deuterium atoms provides a distinct mass signature, making it an ideal internal standard for the quantification of Rapamycin in biological matrices by mass spectrometry. Several reputable suppliers offer this compound, with purities generally suitable for research and drug development purposes. The following table summarizes the key information from prominent commercial vendors.

| Supplier | Catalog Number | Stated Chemical Purity | Stated Isotopic Purity | Analytical Method |

| Cayman Chemical | 10007973 | ≥98% | ≥98% deuterated forms (d1-d3) | Not specified |

| Expert Synthesis Solutions | ESS0404 | 97.0% | 99.5% atom D | HPLC |

| ChemScene | CS-0084530 | 95.48% | Not specified | LCMS |

| Santa Cruz Biotechnology | sc-219952 | 85% | 98% | HPLC |

| Cambridge Isotope Laboratories, Inc. | DLM-9220 | 98% | 98% | Not specified |

Note: The information presented in this table is based on publicly available data from the suppliers' websites and certificates of analysis. It is recommended to obtain the latest product specifications directly from the supplier before purchase and to perform independent quality control analysis.

Mechanism of Action: The mTOR Signaling Pathway

Rapamycin exerts its biological effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, metabolism, and survival.[1][2] Rapamycin first forms a complex with the intracellular receptor FK506-binding protein 12 (FKBP12).[2] This Rapamycin-FKBP12 complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1), one of the two distinct multiprotein complexes of mTOR.[1][3] The inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately resulting in the suppression of protein synthesis and cell cycle arrest.[4]

Caption: Simplified mTOR signaling pathway illustrating the mechanism of action of this compound.

Experimental Protocols for Purity Assessment

The purity of this compound is critical for its use as an internal standard and in other research applications. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for assessing the chemical and isotopic purity of this compound.

Generalized Experimental Workflow for LC-MS/MS Analysis

The following diagram outlines a typical workflow for the analysis of this compound purity by LC-MS/MS. This workflow can be adapted for various sample matrices and instrumentation.

Caption: Generalized workflow for the purity analysis of this compound by LC-MS/MS.

Detailed Methodologies

This method is suitable for determining the chemical purity of this compound by separating it from non-deuterated Rapamycin and other impurities.

-

Instrumentation: HPLC system with a UV detector.

-

Column: Reversed-phase C8 column (e.g., 150 x 4.6 mm, 5 µm particle size).[5]

-

Mobile Phase: Isocratic elution with Methanol:Water (80:20, v/v).[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Column Temperature: 57°C.[5]

-

Detection Wavelength: 277 nm.[5]

-

Sample Preparation: Dissolve the this compound standard in methanol to a known concentration (e.g., 100 µg/mL). Further dilute with the mobile phase to fall within the linear range of the calibration curve.

-

Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject a known volume of the prepared sample solution.

-

Record the chromatogram for a sufficient time to allow for the elution of all components.

-

Identify the peak corresponding to this compound based on its retention time, determined by injecting a reference standard.

-

Calculate the chemical purity by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

-

This method provides high sensitivity and selectivity for the quantification of this compound and the assessment of its isotopic distribution.

-

Instrumentation: A liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.

-

Column: Reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase:

-

A: 2 mM Ammonium Acetate in Water with 0.1% Formic Acid

-

B: Methanol with 0.1% Formic Acid

-

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Ionization: Electrospray Ionization (ESI) in positive ion mode.

-

Mass Spectrometry Parameters:

-

Multiple Reaction Monitoring (MRM) for Quantification:

-

This compound: Monitor the transition of the parent ion [M+NH4]+ (m/z 934.6) to a specific product ion (e.g., m/z 867.6).

-

Rapamycin (unlabeled): Monitor the transition of the parent ion [M+NH4]+ (m/z 931.6) to its corresponding product ion (e.g., m/z 864.6).

-

-

Full Scan for Isotopic Purity: Acquire full scan mass spectra over a relevant m/z range to observe the isotopic cluster of the [M+NH4]+ ion of this compound and determine the relative abundance of d0, d1, d2, and d3 species.

-

-

Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile. Create a series of dilutions for calibration standards and quality control samples.

-

Procedure:

-

Develop and optimize the LC-MS/MS method for the separation and detection of this compound and potential impurities.

-

Inject the prepared samples and acquire data in both MRM and full scan modes.

-

For chemical purity, quantify any unlabeled Rapamycin and other impurities against a certified reference standard.

-

For isotopic purity, analyze the full scan data to determine the percentage of the d3 isotopologue relative to the sum of all deuterated and non-deuterated species.

-

Conclusion

This technical guide provides a foundational understanding of the commercial availability and purity of this compound, a critical reagent for many research and development activities. The provided tables and experimental protocols offer a practical starting point for sourcing and qualifying this material. It is imperative for researchers to independently verify the purity of each batch of this compound to ensure the accuracy and reliability of their experimental results. The mTOR signaling pathway and analytical workflow diagrams serve as visual aids to comprehend the compound's mechanism of action and the process of its characterization.

References

- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 2. brieflands.com [brieflands.com]

- 3. Quantitation of Sirolimus Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS) | Springer Nature Experiments [experiments.springernature.com]

- 4. Quantitation of sirolimus using liquid chromatography-tandem mass spectrometry (LC-MS-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

Rapamycin-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Rapamycin-d3, a deuterated analog of the potent immunosuppressant and mTOR inhibitor, Sirolimus (Rapamycin). This document is intended for researchers, scientists, and drug development professionals, offering key technical data, detailed experimental protocols for its application as an internal standard in liquid chromatography-mass spectrometry (LC-MS), and a comprehensive look at the mTOR signaling pathway it modulates.

Core Compound Data

This compound is a stable, isotopically labeled form of Rapamycin, where three hydrogen atoms have been replaced by deuterium. This modification results in a minimal change in its physicochemical properties, making it an ideal internal standard for the quantitative analysis of Rapamycin in complex biological matrices. Its use significantly improves the accuracy and precision of LC-MS/MS-based assays by correcting for variability in sample preparation and instrument response.[1][2]

| Property | Value | Source(s) |

| Chemical Name | Sirolimus-d3 | [3] |

| CAS Number | 392711-19-2 | [3] |

| Molecular Formula | C₅₁H₇₆D₃NO₁₃ | [3] |

| Molecular Weight | 917.19 g/mol | [3] |

| Chemical Purity | ≥98% | [3] |

| Applications | Internal standard for clinical mass spectrometry, Drug standards | [3] |

| Storage | Store in freezer (-20°C), Protect from light | [3] |

Mechanism of Action: The mTOR Signaling Pathway

Rapamycin exerts its biological effects by inhibiting the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[4][5] Rapamycin, in complex with the intracellular protein FKBP12, binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1).[4][5][6][7] This allosteric inhibition disrupts the downstream signaling cascade, affecting protein synthesis and other cellular processes.[6] While mTORC1 is highly sensitive to rapamycin, mTOR Complex 2 (mTORC2) is generally considered rapamycin-insensitive, although chronic exposure can lead to its inhibition in certain cell types.[8][9]

Caption: The mTOR signaling pathway, highlighting the inhibitory action of the Rapamycin-FKBP12 complex on mTORC1.

Experimental Protocols: Quantification of Rapamycin in Whole Blood using LC-MS/MS with this compound Internal Standard

This section provides a detailed methodology for the quantitative analysis of Rapamycin (Sirolimus) in whole blood samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard. This protocol is a composite of established methods and should be validated in the end-user's laboratory.[10][11][12][13][14]

Materials and Reagents

-

Rapamycin certified reference material

-

This compound (Sirolimus-d3)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Zinc Sulfate (ZnSO₄)

-

Ammonium Acetate

-

Formic Acid

-

Deionized water (18 MΩ·cm)

-

Whole blood (human or animal, as required)

Preparation of Stock and Working Solutions

-

Rapamycin Stock Solution (1 mg/mL): Accurately weigh and dissolve Rapamycin in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Rapamycin Working Standards: Serially dilute the Rapamycin stock solution with methanol to prepare a series of working standards at desired concentrations for the calibration curve.

-

This compound Internal Standard (IS) Working Solution (e.g., 15 µg/L): Dilute the this compound stock solution in the protein precipitation solution (see below). The optimal concentration should be determined during method development.

Sample Preparation: Protein Precipitation

-

To 150 µL of whole blood sample (calibrator, quality control, or unknown), add an equal volume (150 µL) of the protein precipitation solution. The precipitation solution consists of a mixture of methanol and zinc sulfate solution (e.g., 50 g/L) in a 4:1 (v/v) ratio, containing the this compound internal standard at the working concentration.[10]

-

Vortex the mixture vigorously for 10-30 seconds.

-

Centrifuge the samples at high speed (e.g., 13,000-15,000 x g) for 10 minutes to pellet the precipitated proteins.[10][13]

-

Carefully transfer the supernatant to a clean injection vial for LC-MS/MS analysis.

References

- 1. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.001 [isotope.com]

- 4. mTOR - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 11. Quantitation of sirolimus using liquid chromatography-tandem mass spectrometry (LC-MS-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]

- 13. msacl.org [msacl.org]

- 14. Quantitative analysis of sirolimus (Rapamycin) in blood by high-performance liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Isotopic Purity and Labeling Efficiency of Rapamycin-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity and labeling efficiency of deuterated Rapamycin (Rapamycin-d3), a critical internal standard for quantitative mass spectrometry analysis in preclinical and clinical studies. This document outlines the key quality attributes of this compound, details the experimental protocols for their determination, and illustrates the relevant biological pathway and analytical workflows.

Quantitative Data on Isotopic and Chemical Purity

The quality of this compound is paramount for its use as an internal standard. High isotopic purity ensures minimal interference from the unlabeled analyte, while high chemical purity guarantees the absence of other contaminants that could affect analytical accuracy. The following tables summarize the typical specifications for commercially available this compound.

Table 1: Isotopic Purity and Enrichment of this compound

| Parameter | Specification | Source |

| Isotopic Purity (d1-d3 forms) | ≥98% | Cayman Chemical[1] |

| Isotopic Enrichment (atom % D) | 99.5% | Expert Synthesis Solutions[2] |

| Chemical Purity | 98% | Cambridge Isotope Laboratories, Inc.[3][4] |

| Chemical Purity (by HPLC) | 97.0% | Expert Synthesis Solutions[2] |

| Chemical Purity (LCMS) | 95.48% | ChemScene[5] |

Table 2: Product Specifications for this compound

| Supplier | Product Number | Purity Specification |

| Cayman Chemical | 10007973 | ≥98% deuterated forms (d1-d3) |

| Cambridge Isotope Laboratories, Inc. | DLM-9220 | 98% Chemical Purity |

| Expert Synthesis Solutions | ESS0404 | 97.0% by HPLC; 99.5% atom D |

| ChemScene | CS-0084530 | 95.48% (LCMS) |

| Acanthus Research Inc. | RAP-09-002 | <1% d0 |

| IsoSciences | 10286 | >98% |

Experimental Protocols

The determination of isotopic purity and labeling efficiency of this compound relies on sophisticated analytical techniques, primarily high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

This protocol provides a general framework for the analysis of the isotopic distribution of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To determine the relative abundance of the d0, d1, d2, and d3 isotopologues of Rapamycin.

Materials:

-

This compound sample

-

Unlabeled Rapamycin reference standard

-

HPLC-grade water, acetonitrile, and methanol

-

Formic acid (LC-MS grade)

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Prepare a series of working solutions by diluting the stock solution to concentrations appropriate for LC-MS analysis (e.g., 1 µg/mL).

-

Prepare a corresponding solution of unlabeled Rapamycin as a reference.

-

-

LC-MS Analysis:

-

Liquid Chromatography:

-

Use a C18 reversed-phase column suitable for the separation of macrolides.

-

Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Optimize the gradient to achieve a sharp, symmetrical peak for Rapamycin.

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).

-

Acquire full scan mass spectra over a mass range that includes the molecular ions of both labeled and unlabeled Rapamycin (e.g., m/z 900-950).

-

Ensure the mass resolution is sufficient to distinguish between the different isotopologues.

-

-

-

Data Analysis:

-

Identify the retention time of Rapamycin from the analysis of the unlabeled standard.

-

Extract the mass spectrum corresponding to the this compound peak.

-

Determine the area under the curve for the ion peaks corresponding to the d0, d1, d2, and d3 isotopologues.

-

Calculate the isotopic purity as the percentage of the sum of the areas of the deuterated forms (d1, d2, d3) relative to the total area of all forms (d0, d1, d2, d3).

-

Isotopic Enrichment (% Atom D) can be calculated based on the weighted average of the deuterium content in the different isotopologues.

-

Determination of Labeling Site and Efficiency by NMR Spectroscopy

NMR spectroscopy provides detailed information about the specific location of the deuterium atoms within the Rapamycin molecule.

Objective: To confirm the position of deuterium labeling and assess the extent of deuteration at the labeled site(s).

Materials:

-

This compound sample

-

Deuterated NMR solvent (e.g., Chloroform-d, Methanol-d4)

-

High-field NMR spectrometer (e.g., 500 MHz or higher)

Procedure:

-

Sample Preparation:

-

Dissolve a sufficient amount of this compound in the chosen deuterated solvent to obtain a high-quality spectrum.

-

-

NMR Data Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum.

-

Acquire a ²H (Deuterium) NMR spectrum.

-

If necessary, acquire 2D NMR spectra (e.g., COSY, HSQC) to aid in the assignment of proton signals.

-

-

Data Analysis:

-

Compare the ¹H NMR spectrum of this compound with that of unlabeled Rapamycin. The absence or significant reduction in the intensity of a specific proton signal in the this compound spectrum indicates the site of deuteration.

-

The ²H NMR spectrum will show a signal at the chemical shift corresponding to the position of the deuterium label, confirming the labeling site.

-

The labeling efficiency at a specific site can be estimated by comparing the integral of the residual proton signal in the ¹H NMR spectrum of the labeled compound to the integral of a non-deuterated proton signal in the same molecule.

-

Mandatory Visualizations

mTOR Signaling Pathway

Rapamycin exerts its immunosuppressive and anti-proliferative effects by inhibiting the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[7][8][9][10][11] Rapamycin forms a complex with the immunophilin FKBP12, and this complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).[11]

Caption: Simplified mTOR signaling pathway illustrating the mechanism of Rapamycin inhibition.

Experimental Workflow for Isotopic Purity Analysis

The following diagram outlines the key steps in determining the isotopic purity of this compound using LC-HRMS.

Caption: Workflow for determining the isotopic purity of this compound by LC-HRMS.

References

- 1. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Isotope dilution - Wikipedia [en.wikipedia.org]

- 6. Revised NMR assignments for rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. resolvemass.ca [resolvemass.ca]

- 9. almacgroup.com [almacgroup.com]

- 10. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. almacgroup.com [almacgroup.com]

The Strategic Imperative of Deuteration: A Technical Guide to Deuterated Drug Standards in Pharmaceutical Research

For researchers, scientists, and drug development professionals, the precise and reliable quantification of drug candidates and their metabolites is paramount. This in-depth technical guide explores the core principles, applications, and methodologies surrounding the use of deuterated drug standards, a critical tool in modern pharmaceutical research that enhances accuracy, improves pharmacokinetic profiles, and streamlines the drug development process.

Deuterated compounds, where one or more hydrogen atoms are replaced by their stable isotope deuterium, have emerged as a powerful strategy in pharmaceutical sciences.[1][] This subtle atomic substitution can profoundly impact a molecule's physicochemical properties, leading to significant advantages in both analytical testing and therapeutic applications.[3][4]

The Kinetic Isotope Effect: A Cornerstone of Deuterated Drug Development

The fundamental principle underpinning the benefits of deuterated drugs is the kinetic isotope effect (KIE).[5][] The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond.[7][8] This increased bond strength makes the C-D bond more resistant to enzymatic cleavage, a common step in drug metabolism.[7][9] By strategically replacing hydrogen atoms at sites of metabolic vulnerability with deuterium, the rate of metabolism can be slowed down.[9][10]

This "deuterium switch" can lead to a number of desirable therapeutic outcomes:

-

Improved Pharmacokinetic Profiles: Slower metabolism can result in a longer drug half-life, increased systemic exposure, and more stable plasma concentrations.[][11][12] This may allow for less frequent dosing, improving patient compliance.[9][12]

-

Reduced Formation of Toxic Metabolites: By altering metabolic pathways, deuteration can decrease the production of harmful metabolites, thereby improving a drug's safety profile.[3][9]

-

Enhanced Efficacy: A longer residence time of the active drug molecule at its target can lead to improved therapeutic effects.[4][13]

The first deuterated drug to receive FDA approval was deutetrabenazine in 2017, a testament to the viability of this approach.[3][14][15] Since then, the field has seen a growing pipeline of deuterated drug candidates in various stages of clinical development.[3][16][17]

Deuterated Compounds as Internal Standards in Bioanalysis

Beyond their therapeutic potential, deuterated compounds are the gold standard for internal standards in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS).[18][19][20] An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including sample preparation, chromatography, and ionization, to compensate for any variations.[18][21]

Deuterated internal standards (DIS) are chemically almost identical to their non-deuterated counterparts, meaning they co-elute during chromatography and exhibit similar ionization efficiencies.[18][22] This near-identical behavior allows for highly accurate and precise quantification of the target analyte, even in complex biological matrices.[19][22] The mass difference between the analyte and the DIS allows for their distinct detection by the mass spectrometer.[19]

Experimental Protocols

Synthesis of Deuterated Drug Standards

The synthesis of deuterated compounds is a critical first step. Several methods are employed for deuterium labeling:

-

Direct Hydrogen-Deuterium Exchange: This method involves the exchange of protons for deuterons in the presence of a suitable catalyst.[23]

-

Use of Deuterated Reagents: Synthesis can be performed using deuterated solvents and reagents.[23][24]

-

Metal-Catalyzed Hydrogenation: Deuterium gas (D2) can be used in hydrogenation reactions to introduce deuterium into a molecule.[23]

-

Synthesis from Deuterated Precursors: The synthesis can start with commercially available deuterated starting materials.[23]

The choice of method depends on the specific molecule and the desired position of deuteration.[9] Following synthesis, rigorous purification and characterization are essential to ensure high chemical and isotopic purity.[8] Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for confirming the location and extent of deuteration.[25][26]

Validation of Deuterated Internal Standards in Bioanalytical Methods

To ensure the robustness of an analytical method using a deuterated internal standard, several validation experiments are necessary.[18]

Table 1: Key Validation Experiments for Deuterated Internal Standards

| Experiment | Objective | Methodology |

| Chromatographic Co-elution | To confirm that the analyte and the deuterated internal standard elute at the same time. | A solution containing both the analyte and the DIS is injected into the LC-MS system. The retention times of both compounds are measured and compared. A minimal difference in retention time is desired.[18] |

| Matrix Effect Evaluation | To assess the impact of the biological matrix on the ionization of the analyte and the DIS. | Blank matrix from multiple sources is extracted and then spiked with the analyte and DIS. The peak areas are compared to those of a neat solution. The matrix factor is calculated to determine the extent of ion suppression or enhancement.[18] |

| Stability Assessment (Back-Exchange) | To evaluate the stability of the deuterium label under various conditions. | The deuterated internal standard is incubated under different pH and temperature conditions. The samples are then analyzed by LC-MS to monitor for any loss of deuterium (back-exchange to protium).[18] |

Quantitative Data on the Impact of Deuteration

The strategic placement of deuterium can have a significant and measurable impact on a drug's properties.

Table 2: Comparative Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Drugs

| Drug | Parameter | Non-Deuterated | Deuterated | Fold Change |

| Tetrabenazine | Half-life of active metabolites | ~2-5 hours | ~9-10 hours | ~2-5 |

| Caffeine (per-deuterated) | Systemic Exposure (AUC) | - | 4-fold higher | 4 |

| Sorafenib (Donafenib) | Adverse Effects | Higher frequency | Less frequent | - |

Note: Data compiled from various sources.[3][8][27]

Visualizing Key Processes in Deuterated Drug Research

The Deuterium Kinetic Isotope Effect on Drug Metabolism

The following diagram illustrates how the stronger C-D bond slows down the enzymatic metabolism of a drug compared to the C-H bond.

Caption: The Kinetic Isotope Effect slows the metabolism of deuterated drugs.

Workflow for Bioanalytical Method Validation Using a Deuterated Internal Standard

This workflow outlines the key steps in validating an LC-MS method that employs a deuterated internal standard.

Caption: Workflow for validating a bioanalytical method with a deuterated standard.

Regulatory Considerations

The U.S. Food and Drug Administration (FDA) considers deuterated drugs to be new chemical entities (NCEs), which can provide five years of market exclusivity.[28][29] This regulatory stance encourages the development of deuterated versions of existing drugs, as it offers a period of protection from generic competition.[13][28] For a "deuterium switch" product, developers can often leverage existing nonclinical and clinical data from the non-deuterated counterpart, potentially reducing the overall development timeline and costs.[28][30]

Conclusion

Deuterated drug standards represent a cornerstone of modern pharmaceutical research, offering significant advantages in both bioanalysis and therapeutic development. As analytical tools, they provide unparalleled accuracy and precision in quantitative assays.[19][20] As therapeutic agents, the strategic incorporation of deuterium can lead to improved pharmacokinetic properties, enhanced safety profiles, and greater efficacy.[][4] With a clear regulatory pathway and a growing number of successful case studies, the strategic application of deuteration is poised to continue to be a valuable approach in the quest for safer and more effective medicines.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deuterium substitution improves therapeutic and metabolic profiles of medicines | EurekAlert! [eurekalert.org]

- 5. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]

- 9. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 10. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. clearsynthdiscovery.com [clearsynthdiscovery.com]

- 13. jrfglobal.com [jrfglobal.com]

- 14. deutramed.com [deutramed.com]

- 15. Deuterated drug - Wikipedia [en.wikipedia.org]

- 16. tandfonline.com [tandfonline.com]

- 17. benthamdirect.com [benthamdirect.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. resolvemass.ca [resolvemass.ca]

- 21. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 22. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 23. Deuterated Compounds [simsonpharma.com]

- 24. resolvemass.ca [resolvemass.ca]

- 25. m.youtube.com [m.youtube.com]

- 26. brightspec.com [brightspec.com]

- 27. bioscientia.de [bioscientia.de]

- 28. salamandra.net [salamandra.net]

- 29. Deuterated Drugs Are New Chemical Entities | Troutman Pepper Locke - JDSupra [jdsupra.com]

- 30. pubs.acs.org [pubs.acs.org]

Methodological & Application